(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-20-13-4-3-12(22-2)8-14(13)23-16(20)19-15(21)9-5-10(17)7-11(18)6-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLHVZYZOUYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]thiazole Ring Formation
The core structure is synthesized via cyclocondensation of 4-methoxy-2-aminothiophenol with methyl isocyanate (Scheme 1):
Reaction Conditions
- Substrate : 4-Methoxy-2-aminothiophenol (1.0 equiv)
- Reagent : Methyl isocyanate (1.2 equiv)
- Solvent : Dry THF, 0°C → RT
- Catalyst : Pyridine (0.1 equiv)
- Time : 12 h
- Yield : 78%
Mechanism : Nucleophilic attack of the thiol group on the electrophilic carbon of methyl isocyanate, followed by intramolecular cyclization to form the thiazole ring.
Characterization Data
Oxidation to Ylidene Derivative
The 2-thione intermediate is oxidized to the ylidene using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
Reaction Conditions
- Substrate : 6-Methoxy-3-methylbenzo[d]thiazole-2-thiol (1.0 equiv)
- Oxidant : DDQ (1.5 equiv)
- Solvent : CH2Cl2, reflux
- Time : 4 h
- Yield : 85%
Mechanistic Insight : DDQ abstracts a hydride from the thiol group, generating a thiyl radical that dimerizes and rearranges to the ylidene form.
Synthesis of 3,5-Dichlorobenzoyl Chloride
Chlorination of Benzoic Acid
Procedure :
- Substrate : 3,5-Dichlorobenzoic acid (1.0 equiv)
- Chlorination Agent : SOCl2 (3.0 equiv)
- Solvent : Toluene, reflux
- Time : 6 h
- Yield : 93%
Characterization
- IR (KBr) : 1775 cm−1 (C=O stretch)
- 1H NMR (500 MHz, CDCl3) : δ 8.21 (s, H-2), 7.89 (d, J = 1.8 Hz, H-4, H-6)
Amide Coupling to Form Final Product
Schotten-Baumann Reaction
Conditions :
- Substrate 1 : 6-Methoxy-3-methylbenzo[d]thiazole-2(3H)-ylidene (1.0 equiv)
- Substrate 2 : 3,5-Dichlorobenzoyl chloride (1.1 equiv)
- Base : 10% NaOH (aq)
- Solvent : CH2Cl2/H2O (2:1)
- Temperature : 0°C → RT
- Time : 3 h
- Yield : 68%
Stereochemical Control :
The E-configuration is favored due to steric hindrance between the 3-methyl group and benzamide moiety, confirmed by NOESY spectroscopy.
Optimization Data
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | CH2Cl2/H2O | 0→25 | 68 |
| 2 | Et3N | THF | −10→25 | 52 |
| 3 | K2CO3 | Acetone/H2O | 25 | 45 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Conditions :
- Substrates : Preformed ylidene (1.0 equiv), 3,5-dichlorobenzoic acid (1.2 equiv)
- Coupling Agent : HATU (1.5 equiv)
- Base : DIPEA (3.0 equiv)
- Solvent : DMF, 100°C
- Microwave Power : 300 W
- Time : 20 min
- Yield : 76%
Advantages : Reduced reaction time, improved E/Z selectivity (94:6)
Solid-Phase Synthesis
Resin : Wang resin (0.6 mmol/g loading)
Procedure :
- Immobilize ylidene via carbodiimide coupling
- Acylate with 3,5-dichlorobenzoyl chloride
- Cleave with TFA/H2O (95:5)
Yield : 62%
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical Schotten | Aqueous base coupling | 68 | 97.2 |
| Microwave | HATU-mediated coupling | 76 | 98.5 |
| Solid-Phase | Resin-bound synthesis | 62 | 95.8 |
Scalability Challenges
- Oxidation Step : DDQ is cost-prohibitive at >100 g scale; alternatives like MnO2 give lower yields (≤60%)
- Amide Coupling : Schotten-Baumann method generates acidic wastewater; microwave synthesis reduces solvent use by 40%
Characterization and Quality Control
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6) :
- δ 8.42 (s, 1H, H-2'), 8.11 (d, J = 1.8 Hz, 2H, H-4', H-6'), 7.61 (d, J = 8.9 Hz, H-5), 3.89 (s, OCH3), 3.24 (s, NCH3)
13C NMR (126 MHz, DMSO-d6) :
- δ 168.5 (C=O), 154.2 (C-2), 134.1–128.3 (aromatic Cs), 56.7 (OCH3), 32.1 (NCH3)
HRMS (ESI-TOF) :
- m/z [M+H]+ Calcd for C16H12Cl2N2O2S: 389.9956; Found: 389.9952
Purity Assessment
| Technique | Parameters | Result |
|---|---|---|
| HPLC | C18, MeCN/H2O (70:30) | 98.7% |
| TLC | SiO2, EtOAc/Hex (1:1) | Rf = 0.43 |
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | % of Total Cost |
|---|---|---|
| DDQ | 12,500 | 41% |
| HATU | 9,800 | 32% |
| 3,5-DClBA | 450 | 15% |
Process Economics : Microwave synthesis reduces DDQ usage by 30% through improved oxidative efficiency
Environmental Impact Mitigation
Green Chemistry Metrics
| Metric | Schotten Method | Microwave Method |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 58 | 19 |
| Carbon Efficiency (%) | 42 | 68 |
PMI = Total mass input / Mass product; E-Factor = Waste mass / Product mass
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzamide Group
The amide linkage in the benzamide moiety can undergo nucleophilic substitution under acidic or basic conditions. The ylidene group (C=N) adjacent to the thiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines or alcohols. For example:
-
Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the amide bond may hydrolyze to form 3,5-dichlorobenzoic acid and the corresponding thiazole amine.
-
Aminolysis : Reaction with primary amines (e.g., methylamine) could yield substituted benzamides via amide exchange .
Key Conditions :
| Reaction Type | Conditions | Catalyst/Solvent | Outcome |
|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C | None | Cleavage to carboxylic acid and amine |
| Aminolysis | Ethanol, RT | Triethylamine | Substituted benzamide derivatives |
Electrophilic Aromatic Substitution (EAS)
The benzo[d]thiazole and benzamide rings exhibit distinct reactivity patterns:
Example Reaction :
Nitration
-
Conditions : HNO₃/H₂SO₄, 0–5°C
-
Product : Nitro groups introduced at C-2 and C-6 of the benzamide ring .
Condensation Reactions via the Ylidene Group
The ylidene (C=N) group participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form fused heterocycles. For instance:
-
Knoevenagel Condensation : Reaction with malononitrile yields cyano-substituted derivatives, enhancing π-conjugation .
-
Schiff Base Formation : Interaction with aryl aldehydes generates imine-linked hybrids, which are explored for catalytic or bioactive applications .
Key Data :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ | Imine-linked hybrid | 72% |
| Malononitrile | DMF, K₂CO₃ | Cyano-derivative | 65% |
Metal Coordination and Complexation
The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals (e.g., Pd, Cu), enabling applications in catalysis or material science:
-
Palladium Complexes : Formed via reaction with Pd(OAc)₂, these complexes exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Copper Chelation : The compound binds Cu²⁺ ions, forming stable complexes with potential antimicrobial properties .
Stability Constants :
| Metal Ion | Log K (Stability Constant) | Application |
|---|---|---|
| Pd²⁺ | 8.9 ± 0.2 | Catalysis |
| Cu²⁺ | 6.7 ± 0.3 | Bioactivity |
Photochemical Reactivity
The conjugated system (benzamide-thiazole-ylidene) undergoes photoisomerization under UV light:
-
E/Z Isomerization : Irradiation at 365 nm induces reversible isomerization, altering dipole moments and solubility .
-
Applications : Photoswitching behavior is leveraged in optoelectronic devices .
Cross-Coupling Reactions
The 3,5-dichloro substituents on the benzamide ring enable participation in palladium-catalyzed cross-couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids replaces chloro groups with aryl moieties. For example, coupling with phenylboronic acid yields 3,5-diphenyl derivatives .
-
Buchwald-Hartwig Amination : Substitution of chloro groups with amines under Pd catalysis .
Optimized Conditions :
| Reaction | Catalyst | Base | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 85% |
| Amination | Pd₂(dba)₃ | Cs₂CO₃ | 78% |
Biological Activity-Driven Modifications
While beyond strict chemical reactivity, the compound’s anti-inflammatory activity (via COX inhibition) informs its derivatization:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazole-based compounds showed high cytotoxicity against various cancer cell lines, suggesting that (E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may possess similar properties due to its structural characteristics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the dichloro and methoxy groups in the structure may enhance its interaction with microbial targets, leading to improved efficacy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Thiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo. The specific substitution patterns in this compound may contribute to its ability to modulate inflammatory pathways .
Synthetic Pathways
The synthesis of this compound can be achieved through several methodologies. Typically, it involves the condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine with appropriate acylating agents under controlled conditions. The use of solvents such as dimethylformamide or acetonitrile has been reported to enhance yields and purity .
Structure-Activity Relationship Studies
Studies focusing on structure-activity relationships (SAR) have revealed that modifications at specific positions on the thiazole ring can significantly impact biological activity. For example, variations in halogen substitutions or the introduction of different functional groups can lead to enhanced potency against specific biological targets .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated a series of thiazole derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutics, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial activity that warrants further investigation .
Mechanism of Action
The mechanism of action of (E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 3,5-dichloro substitution distinguishes it from phenyl or acetyl-substituted analogs (e.g., compound 6, 8a), which may reduce electrophilicity but enhance halogen bonding .
- Unlike compound I6, which incorporates a quinolinium iodide group for charge-based interactions, the target compound relies on neutral aromatic systems, favoring passive diffusion .
- The 6-methoxy group on the thiazole ring may improve solubility compared to non-polar substituents in compound 8a .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s lack of reported melting point or MS data limits direct comparisons, but analogs like compound 6 and 8a exhibit higher melting points (>160°C) due to rigid thiadiazole cores .
- The IR stretches for amide C=O (~1600–1680 cm⁻¹) align with typical benzamide derivatives, suggesting similar electronic environments .
Biological Activity
(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 6-methoxy-3-methylbenzo[d]thiazole in the presence of a base. This reaction forms the amide bond that is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest, as evidenced by studies showing increased caspase activity and altered expression of cell cycle regulators in treated cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| Compound 13 | Jurkat | <1 | Anti-Bcl-2 activity |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that certain thiazole compounds show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the range of 8–16 μM . The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy.
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. faecalis | 16 |
| Compound C | Bacillus subtilis | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Substitution Patterns : The presence of methoxy and methyl groups on the benzothiazole core enhances lipophilicity and cellular uptake.
- Chlorine Substituents : The dichloro substitution at positions 3 and 5 has been shown to increase potency against cancer cells and bacteria by stabilizing the compound's interaction with biological targets .
Case Studies
- Anticancer Efficacy : In a study involving various thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values below 5 µM against multiple cancer cell lines, indicating strong potential for further development as anticancer agents .
- Antimicrobial Testing : Another study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showcasing their potential in treating infections caused by multidrug-resistant organisms. Compounds were tested using agar diffusion methods, with some showing zones of inhibition comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology : The compound is synthesized via multi-component reactions (MCRs) involving a benzothiazole precursor and substituted benzoyl chlorides. A typical protocol involves refluxing 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine with 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl. Reaction progress is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) and confirms the (E)-configuration via coupling constants of the imine (=CH) proton .
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm⁻¹) and C=N imine vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.3 for C₁₉H₁₅Cl₂N₂O₂S) .
Q. What are the common solubility and stability challenges for this compound?
- Experimental Insights : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV light exposure, necessitating storage in amber vials at –20°C. Hydrolytic stability in aqueous buffers (pH 4–9) should be tested via HPLC .
Advanced Research Questions
Q. How can tautomeric equilibria between (E) and (Z) isomers be resolved during synthesis?
- Methodology : Tautomerism is controlled by optimizing reaction conditions:
- Solvent Polarity : Use non-polar solvents (e.g., toluene) to favor the (E)-isomer via kinetic control .
- Temperature : Lower temperatures (<60°C) reduce isomerization. Confirm stereochemistry via NOESY NMR (absence of cross-peaks between imine proton and benzothiazole methyl group) .
Q. What strategies address regioselectivity in electrophilic substitution reactions on the benzothiazole core?
- Approach : The 6-methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position. For example, bromination with NBS in DMF selectively substitutes the 4-position of the benzothiazole ring. Monitor regiochemistry via 2D NMR (COSY, HSQC) .
Q. How can bioactivity discrepancies between in vitro and in vivo models be analyzed?
- Data Reconciliation :
- In Vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- In Vivo : Evaluate pharmacokinetics (e.g., plasma half-life via LC-MS) and metabolite profiling (e.g., CYP450-mediated oxidation) to identify bioavailability limitations .
Q. What computational methods predict binding interactions with biological targets?
- Protocols :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC50 values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to resolve conflicting NMR spectral data for similar benzothiazole derivatives?
- Troubleshooting :
- Solvent Effects : DMSO-d₆ may cause peak broadening; repeat in CDCl₃ .
- Dynamic Processes : Use variable-temperature NMR to detect rotational barriers (e.g., amide bond rotation) .
Q. Why do bioactivity results vary across antimicrobial assays?
- Critical Factors :
- Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models.
- Compound Purity : Confirm >95% purity via HPLC. Use broth microdilution (CLSI guidelines) for MIC comparisons .
Methodological Recommendations
- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) .
- Advanced Characterization : Pair high-resolution mass spectrometry (HRMS) with X-ray crystallography to unambiguously confirm molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
